

9-Hexadecenyl acetate chemical properties

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Compound of Interest

Compound Name: 9-Hexadecenyl acetate

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An In-depth Technical Guide on the Chemical Properties of **9-Hexadecenyl Acetate**

Introduction

9-Hexadecenyl acetate is a long-chain unsaturated ester that functions as a significant semiochemical, particularly as a sex pheromone in numerous species of Lepidoptera (moths and butterflies).[1] Its biological activity is highly dependent on its specific stereochemistry, existing primarily as two geometric isomers: (Z)-**9-Hexadecenyl acetate** and (E)-**9-Hexadecenyl acetate**. This guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for synthesis and analysis, and the biological role of **9-Hexadecenyl acetate**, tailored for researchers, scientists, and professionals in drug development and pest management.

Chemical and Physical Properties

The physicochemical properties of **9-Hexadecenyl acetate** are crucial for its function as a pheromone, influencing its volatility, environmental stability, and interaction with insect olfactory receptors.[1] The properties of both the (Z) and (E) isomers are summarized below.

Property	(Z)-9-Hexadecenyl acetate	(E)-9-Hexadecenyl acetate
IUPAC Name	[(Z)-hexadec-9-enyl] acetate[2]	[(E)-hexadec-9-enyl] acetate[1]
Synonyms	cis-9-Hexadecenyl acetate[2] [3]	trans-9-Hexadecenyl acetate, 9E-Hexadecenyl acetate[1][4]
CAS Number	34010-20-3[2]	56218-69-0[1]
Molecular Formula	C ₁₈ H ₃₄ O ₂ [2][3]	C ₁₈ H ₃₄ O ₂ [1][5]
Molecular Weight	282.46 g/mol [3]	282.5 g/mol [1][4]
Appearance	Colorless to pale yellow liquid[1]	Colorless to pale yellow liquid[1]
Boiling Point	Not explicitly available	Not explicitly available, expected to be high[1]
Density	Not explicitly available	Not explicitly available
Solubility	Insoluble in water; soluble in organic solvents[1]	Insoluble in water; soluble in organic solvents[1]
XLogP3	6.8[2]	6.8[1]

Experimental Protocols

Synthesis: Modified Wittig Reaction

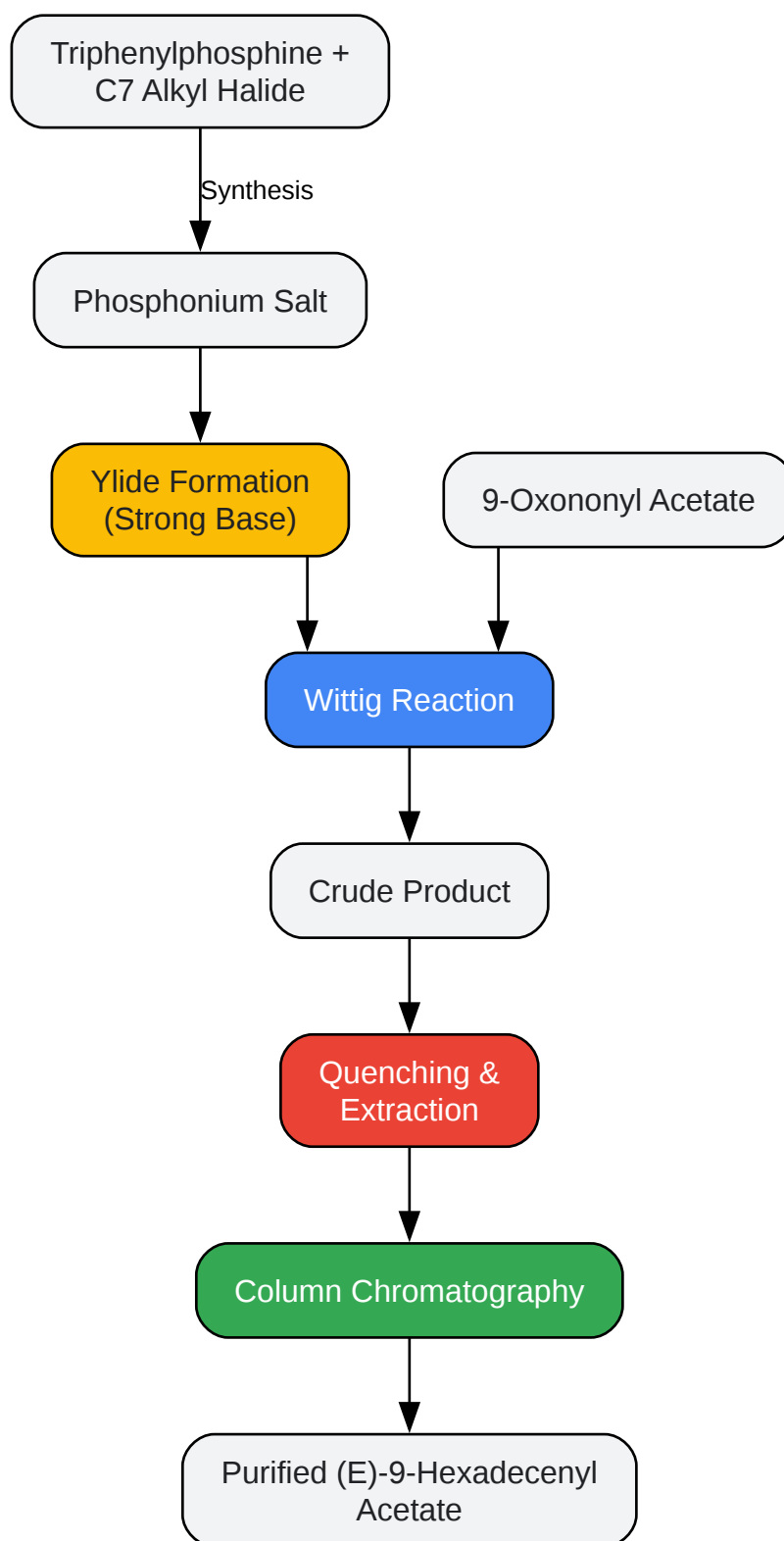
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes, including the (E)-isomer of **9-Hexadecenyl acetate**.^[1]

Methodology:

- Preparation of the Phosphonium Ylide (Wittig Reagent):
 - A suitable phosphonium salt is synthesized by reacting triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).
 - The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like Tetrahydrofuran (THF) to generate the ylide.

Stabilized ylides are often used to favor the formation of (E)-alkenes.[\[1\]](#)

- Wittig Reaction:
 - The aldehyde partner, such as 9-oxononyl acetate, is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C).[\[1\]](#)
 - The reaction mixture is gradually warmed to room temperature and stirred until completion, which can be monitored using Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up and Purification:
 - The reaction is quenched with a saturated aqueous solution of ammonium chloride.
 - The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[\[1\]](#)
 - The crude product is purified by column chromatography on silica gel to separate the desired (E)-**9-Hexadecenyl acetate** from byproducts like triphenylphosphine oxide.[\[1\]](#)



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Synthesis and purification workflow for (E)-**9-Hexadecenyl acetate**.

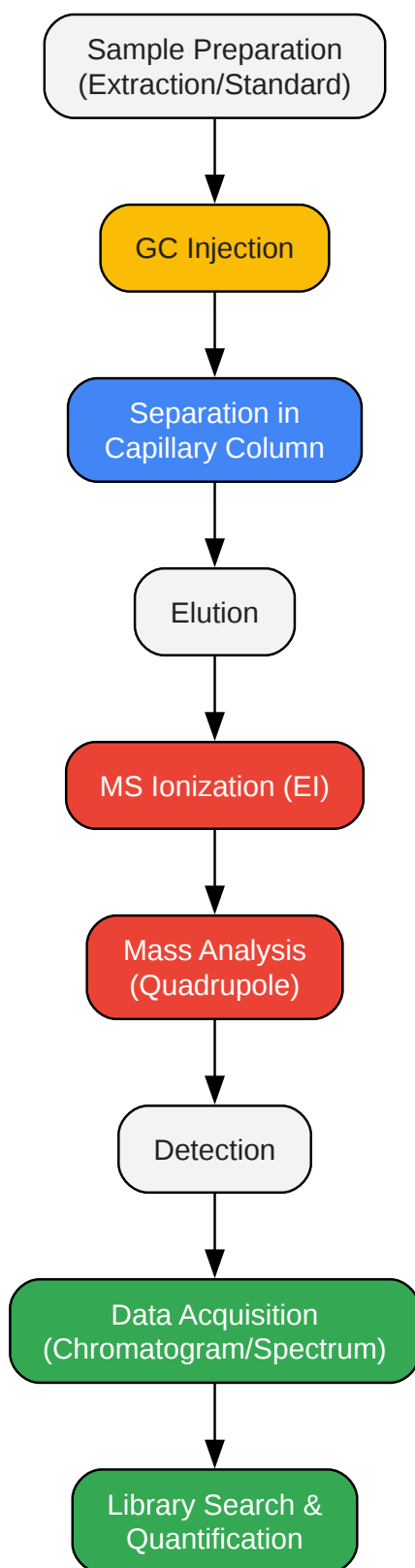
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied technique for the high-precision quantitative profiling and identification of volatile pheromones.[6]

Methodology:

- Sample Preparation:
 - Pheromone samples can be obtained by solvent extraction of pheromone glands or by trapping volatiles released by the insect using techniques like dynamic headspace trapping or stir bar sorptive extraction (SBSE).[6]
 - For quantitative analysis, a series of calibration standards of known concentrations are prepared in a suitable solvent (e.g., n-hexane).[7]
- GC-MS Instrumentation and Conditions:
 - GC System: Agilent 7890A or similar.[8]
 - Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 μ m film thickness) is commonly used.[5][8]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280°C) at a rate of 10°C/min, and holds for a period to ensure elution of all compounds.[8]
 - Injection: 1 μ L of the sample is injected in splitless mode.[8]
 - MS Detector: Agilent 5975C or similar.[8]
 - Ionization: Electron Impact (EI) at 70 eV.[8]
 - Temperatures: Ion source at 230°C and transfer line at 280°C.[1]

- Scan Range: 30–400 m/z.[\[7\]](#)
- Data Analysis:
 - The identification of **9-Hexadecenyl acetate** is confirmed by comparing its retention time and mass spectrum with an authentic standard and with entries in mass spectral libraries like NIST.[\[1\]](#)[\[7\]](#)
 - Quantification is achieved by creating a standard curve from the peak areas of the calibration standards.[\[7\]](#)



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Generalized workflow for GC-MS analysis of pheromones.

Structural Elucidation: NMR and IR Spectroscopy

NMR and IR spectroscopy are powerful tools for confirming the molecular structure and identifying functional groups.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for **9-Hexadecenyl acetate** would include those for the vinyl protons around the C9-C10 double bond, the methylene protons adjacent to the acetate group, and the terminal methyl groups.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon of the acetate group, the two olefinic carbons, and the various methylene and methyl carbons in the aliphatic chain.
- IR (Infrared) Spectroscopy: Used to identify functional groups. The IR spectrum of **9-Hexadecenyl acetate** will show a strong characteristic absorption band for the C=O (carbonyl) stretch of the ester group around 1740 cm^{-1} and C-O stretching bands around 1235 cm^{-1} .^[9]

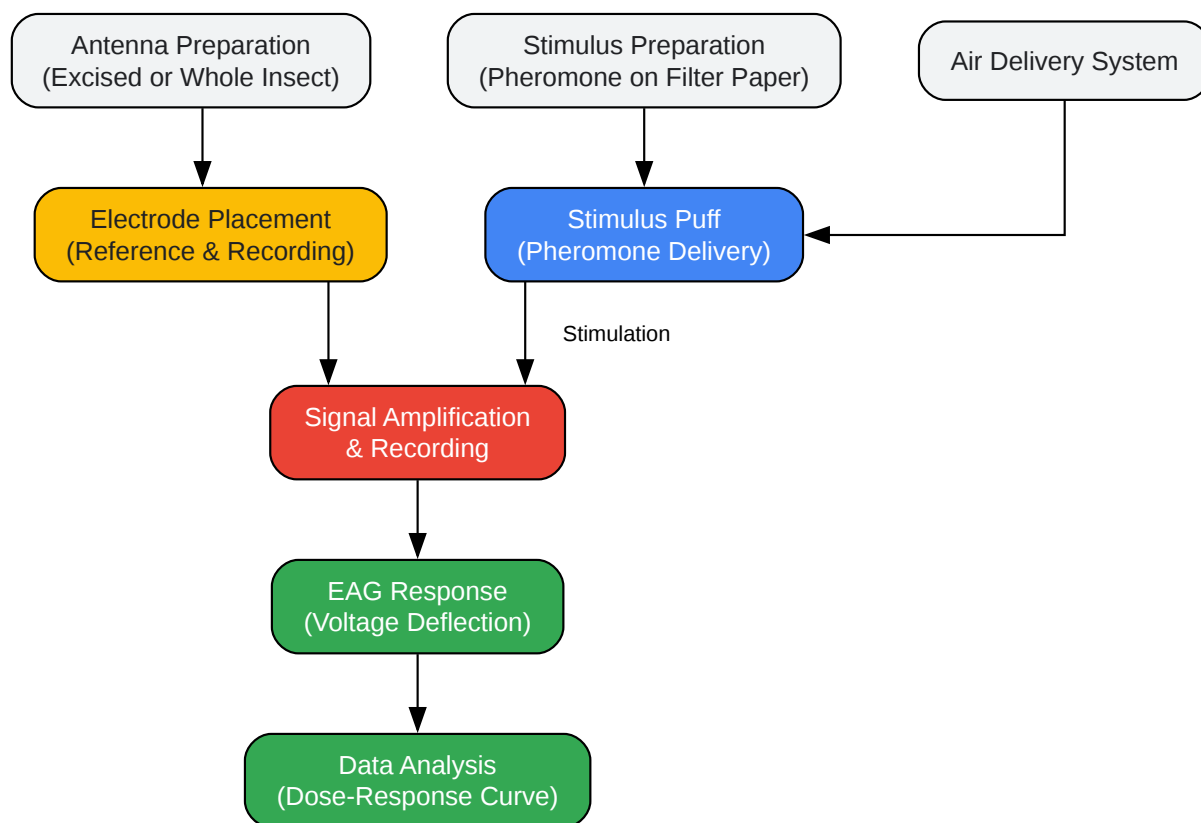
Bioassay: Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.^[10] It is a sensitive bioassay for screening the biological activity of pheromones.^[10]

Methodology:

- Antennal Preparation:
 - An insect (e.g., a male moth) is immobilized.^[11]
 - The antenna can be used while attached to the insect or after being excised.^[10] For an excised preparation, the antenna is carefully cut at its base.^[12]
- Electrode Preparation and Placement:

- Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., 0.1 M KCl).[\[10\]](#)
- A chloridized silver wire is inserted into each electrode to serve as the reference and recording electrodes.[\[11\]](#)[\[12\]](#)
- The reference electrode is placed in contact with the base of the antenna (or the insect's head), and the recording electrode is connected to the distal tip of the antenna.[\[10\]](#)[\[12\]](#) A few distal segments may be cut to ensure good electrical contact.[\[10\]](#)
- Stimulus Delivery:
 - A continuous stream of purified, humidified air is passed over the antenna.[\[10\]](#)
 - A known amount of **9-Hexadecenyl acetate**, dissolved in a solvent like pentane, is applied to a filter paper strip, which is then placed inside a pipette.[\[12\]](#)
 - A puff of air is delivered through the pipette into the main airstream, carrying the pheromone stimulus to the antenna.[\[13\]](#)
- Recording and Data Analysis:
 - The change in electrical potential between the electrodes (the EAG signal) is amplified, recorded, and measured.[\[14\]](#)
 - The amplitude of the negative voltage deflection is proportional to the strength of the olfactory stimulus.[\[10\]](#) Dose-response curves are typically generated by exposing the antenna to a range of pheromone concentrations.[\[10\]](#)



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Experimental workflow for Electroantennography (EAG).

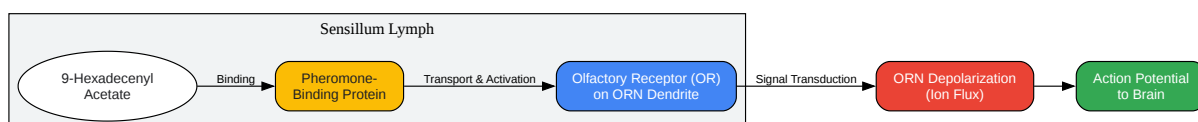
Biological Role and Olfactory Signaling Pathway

9-Hexadecenyl acetate acts as a sex pheromone, a chemical signal released by an organism (typically the female moth) to attract a mate of the same species.^[1] Male moths detect these pheromones with extraordinary sensitivity using specialized olfactory organs on their antennae.^[1]

The Olfactory Signaling Pathway:

- Binding: Pheromone molecules enter the pores of the olfactory sensilla on the antenna and bind to Pheromone-Binding Proteins (PBPs).

- **Transport:** The PBP transports the lipophilic pheromone molecule across the aqueous sensillum lymph to the olfactory receptors.
- **Receptor Activation:** The pheromone-PBP complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).
- **Signal Transduction:** This binding event activates the OR, which is typically a ligand-gated ion channel, leading to the depolarization of the ORN membrane.
- **Neural Signal:** The depolarization generates an action potential, an electrical signal that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain for processing.



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The olfactory signaling pathway for pheromone reception in moths.

Conclusion

A thorough understanding of the chemical properties, synthesis, analysis, and biological function of **9-Hexadecenyl acetate** is essential for its application in chemical ecology and the development of environmentally benign pest management strategies.[1] The detailed protocols and pathways described in this guide provide a foundational framework for researchers and drug development professionals to further investigate and utilize this and related semiochemicals effectively.

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